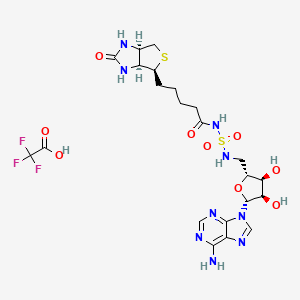
Bio-ams tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase. It exhibits selective activity against Mycobacterium tuberculosis and disrupts fatty acid and lipid biosynthesis . This compound is primarily used in research settings to study its effects on bacterial growth and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bio-AMS (TFA) is synthesized through a series of chemical reactions involving the use of trifluoroacetic acid. The synthesis typically involves the following steps:
Acidification: The initial step involves acidification with pure trifluoroacetic acid.
Neutralization: This is followed by neutralization using 2M TrisBase.
Digestion: The final step involves digestion to obtain the desired compound.
Industrial Production Methods
The industrial production of Bio-AMS (TFA) follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of trifluoroacetic acid in the production process ensures efficient extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bio-AMS (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Bio-AMS (TFA). These products are often used in further research to study their effects on bacterial growth and metabolism .
Wissenschaftliche Forschungsanwendungen
Bio-AMS (TFA) has several scientific research applications, including:
Chemistry: It is used to study the effects of biotin protein ligase inhibition on bacterial growth and metabolism.
Biology: It is used to investigate the role of biotin protein ligase in various biological processes.
Medicine: It is used in the development of new antibiotics targeting Mycobacterium tuberculosis.
Industry: It is used in the production of various biotechnological products.
Wirkmechanismus
Bio-AMS (TFA) exerts its effects by inhibiting bacterial biotin protein ligase. This inhibition disrupts fatty acid and lipid biosynthesis, leading to the arrest of bacterial growth. The molecular targets involved in this process include the biotin protein ligase enzyme and various pathways related to fatty acid and lipid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Bio-AMS (TFA) include:
Biotin: A vitamin that acts as a coenzyme in various metabolic processes.
Biotinylated Compounds: Compounds that have been chemically linked to biotin for various research purposes.
Uniqueness
Bio-AMS (TFA) is unique in its selective inhibition of bacterial biotin protein ligase. This selective activity makes it a valuable tool in the study of bacterial growth and metabolism, as well as in the development of new antibiotics targeting Mycobacterium tuberculosis .
Eigenschaften
Molekularformel |
C22H30F3N9O9S2 |
|---|---|
Molekulargewicht |
685.7 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1 |
InChI-Schlüssel |
VXWOGYSNAHPLOO-IWTWRERHSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)
![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

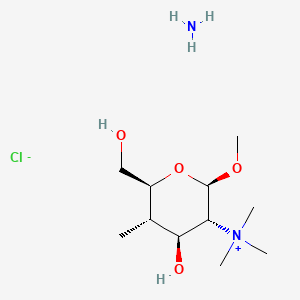
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
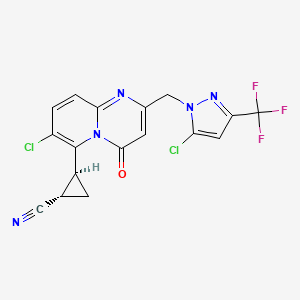
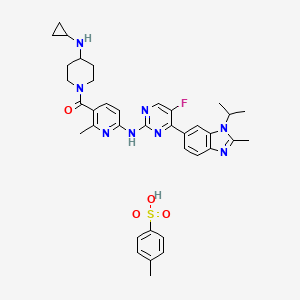
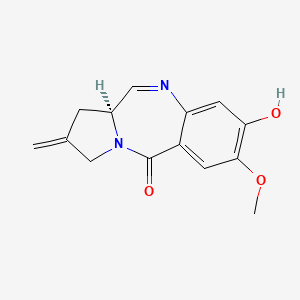
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
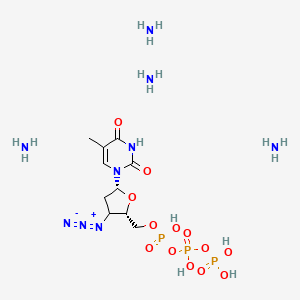

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)